molecular formula C26H24N2O7S B2392394 [4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate CAS No. 851092-85-8

[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate

Cat. No.: B2392394
CAS No.: 851092-85-8
M. Wt: 508.55
InChI Key: JRUKQCNWFYAEKC-UHFFFAOYSA-N
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Description

[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by its unique structure, which includes a pyrazole ring, a phenylsulfonyl group, and a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step may involve the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Trimethoxybenzoate Moiety: This can be done through esterification reactions, where the pyrazole derivative reacts with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, potentially yielding amine or thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers often study such compounds to develop new pharmaceuticals or therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For example, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, which could be harnessed in drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole: Lacks the trimethoxybenzoate moiety.

    3,4,5-trimethoxybenzoic acid: Lacks the pyrazole and phenylsulfonyl groups.

    1-phenyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the trimethoxybenzoate.

Uniqueness

The uniqueness of [4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O7S/c1-17-24(36(30,31)20-13-9-6-10-14-20)25(28(27-17)19-11-7-5-8-12-19)35-26(29)18-15-21(32-2)23(34-4)22(16-18)33-3/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUKQCNWFYAEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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